molecular formula C16H16Cl3N3O3S B3824448 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide

Cat. No.: B3824448
M. Wt: 436.7 g/mol
InChI Key: AFCMACVHVWBXKM-UHFFFAOYSA-N
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Description

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide is a complex organic compound characterized by the presence of a sulfonamide group, a trichloroethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce less chlorinated derivatives .

Scientific Research Applications

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group enhances its reactivity, while the sulfonamide and benzamide moieties contribute to its potential biological activity and stability .

Properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3N3O3S/c1-10-4-2-3-5-13(10)14(23)22-15(16(17,18)19)21-11-6-8-12(9-7-11)26(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCMACVHVWBXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide
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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide
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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide
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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide
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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide
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N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide

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